2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide
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Overview
Description
2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.16781085 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetic Properties
- Study of Endothelin Antagonists: A compound structurally similar to 2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide, known as TA-0201, has been identified as a novel orally active non-peptide antagonist for endothelin receptors. Research involving TA-0201, which may share properties with the compound , has led to the development of a sensitive method for determining plasma and tissue concentrations in rats. This method is essential for studying the pharmacokinetic properties of TA-0201 and its metabolites (Ohashi, Nakamura, & Yoshikawa, 1999).
Biochemical Analysis and Enzyme Inhibition
- Antioxidant and Enzyme Inhibitory Profile: A series of novel benzenesulfonamides incorporating 1,3,5-triazine moieties, which are structurally related to the compound , have shown moderate antioxidant activity and significant inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Molecular Structure and Spectroscopic Studies
- Spectroscopic and Molecular Structure Investigation: N-(4,6-Dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide, a similar compound, has undergone comprehensive theoretical and experimental structural studies. These studies include analyses like FT IR, 1H NMR, UV-Vis, and MS, which are crucial for understanding the stability and electronic structures of these molecules (Mansour & Ghani, 2013).
Antimicrobial Activity
- Antimicrobial Evaluation: Synthesis of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, similar to the compound of interest, has been conducted for use as antimicrobial agents. These compounds displayed significant activity against Gram-positive bacteria, highlighting their potential in addressing bacterial infections (2020).
Antimycobacterial Activity
- Evaluation Against Mycobacterium tuberculosis: Novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized and screened for activity against Mycobacterium tuberculosis. The most potent compounds in this study exhibited significant antimycobacterial activity, which is crucial for developing new treatments against tuberculosis (Ghorab et al., 2017).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many sulfonamide compounds are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-14-3-4-15(2)16(11-14)27(24,25)22-6-5-19-17-12-18(21-13-20-17)23-7-9-26-10-8-23/h3-4,11-13,22H,5-10H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQOWKGTEFBCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCNC2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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